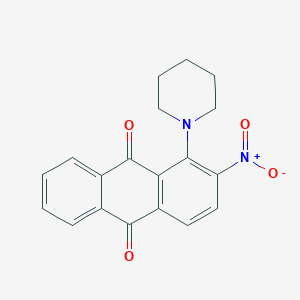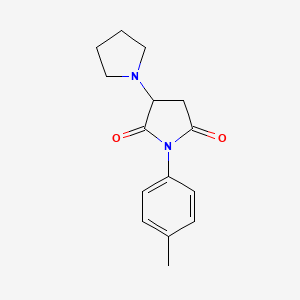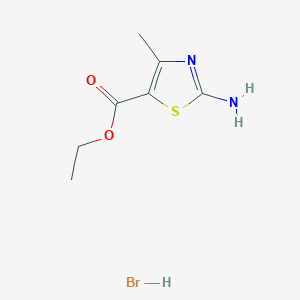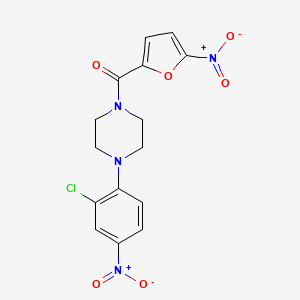
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone, also known as NPAQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. NPAQ is a redox-active molecule that can undergo reversible oxidation and reduction, making it a useful tool for studying redox signaling pathways and oxidative stress in biological systems. In
Wissenschaftliche Forschungsanwendungen
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used in a variety of scientific research applications, including the study of redox signaling pathways, oxidative stress, and mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be used as a redox probe to detect changes in the redox state of cells and tissues. It has also been used to study the mechanism of action of antioxidants and other redox-active compounds. In addition, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used to investigate the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves its ability to undergo reversible oxidation and reduction. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), leading to the formation of a semiquinone radical. The semiquinone radical can then react with oxygen to form superoxide (O2-), which can further react with other ROS to cause oxidative damage to cells and tissues. On the other hand, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be reduced by antioxidants such as glutathione (GSH), leading to the formation of a hydroquinone. The hydroquinone can then react with oxygen to form water, thus scavenging ROS and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has also been shown to inhibit the growth of bacteria and fungi by disrupting membrane integrity and inducing oxidative stress. In vivo studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can protect against oxidative stress-induced damage in animal models of neurodegenerative disorders and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in lab experiments is its ability to act as a redox probe, allowing researchers to monitor changes in the redox state of cells and tissues. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is also relatively easy to synthesize and purify, making it a cost-effective tool for studying redox signaling pathways and oxidative stress. However, one of the limitations of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is its potential toxicity at high concentrations. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce oxidative stress and apoptosis in cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone. One area of interest is the development of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone-based sensors for detecting ROS and other redox-active molecules in biological systems. Another area of interest is the use of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in combination with other redox-active compounds to investigate the synergistic effects of oxidative stress and antioxidant defense mechanisms. Finally, further studies are needed to investigate the potential therapeutic applications of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in the treatment of diseases characterized by oxidative stress.
Synthesemethoden
The synthesis of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves the reaction of 2-nitroanthraquinone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The yield of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Eigenschaften
IUPAC Name |
2-nitro-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18-12-6-2-3-7-13(12)19(23)16-14(18)8-9-15(21(24)25)17(16)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVLEAJBVXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(piperidin-1-yl)anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)

![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
